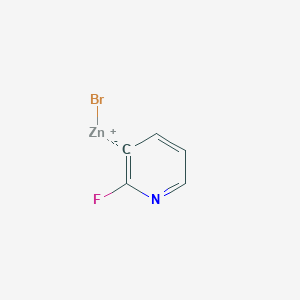
(2-Fluoropyridin-3-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoropyridin-3-yl)zinc bromide is an organozinc compound that features a fluorinated pyridine ring bonded to a zinc bromide moiety. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations. The presence of both fluorine and zinc in the molecule imparts unique chemical properties, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropyridin-3-yl)zinc bromide typically involves the reaction of 2-fluoropyridine with a zinc reagent in the presence of a brominating agent. One common method is the reaction of 2-fluoropyridine with zinc bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoropyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Solvents: Anhydrous solvents like THF and dimethylformamide (DMF) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
(2-Fluoropyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound is used in the development of drugs and diagnostic agents.
Industry: It is utilized in the production of agrochemicals and materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-3-yl)zinc bromide involves the transfer of the fluoropyridinyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparison with Similar Compounds
2-Fluoropyridine: A simpler analog without the zinc bromide moiety.
3-Bromo-2-fluoropyridine: Another fluorinated pyridine with a bromine substituent.
2,6-Difluoropyridine: A difluorinated pyridine with different reactivity.
Uniqueness: (2-Fluoropyridin-3-yl)zinc bromide is unique due to the presence of both a fluorine atom and a zinc bromide moiety, which imparts distinct reactivity and stability compared to its analogs. This combination makes it particularly useful in cross-coupling reactions and other synthetic applications.
Properties
Molecular Formula |
C5H3BrFNZn |
|---|---|
Molecular Weight |
241.4 g/mol |
IUPAC Name |
bromozinc(1+);2-fluoro-3H-pyridin-3-ide |
InChI |
InChI=1S/C5H3FN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChI Key |
QVNKKYQLGJZZGD-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=C(N=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















